2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
The synthesis of 2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with a suitable sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as acetic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research has indicated its potential use in treating certain diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be compared with other benzothiadiazine derivatives, such as:
Chlortoluron: A herbicide that inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II.
N-(3-chloro-4-methylphenyl)-2-methylpentanamide: A compound with herbicidal properties, affecting photosynthesis and carbohydrate metabolism.
Properties
Molecular Formula |
C14H11ClN2O3S |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C14H11ClN2O3S/c1-9-6-7-10(8-11(9)15)17-14(18)16-12-4-2-3-5-13(12)21(17,19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
AYBDOVILQMBYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)Cl |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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